molecular formula C10H9N5O2 B4956940 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Cat. No. B4956940
M. Wt: 231.21 g/mol
InChI Key: WIWCPKSVFRZDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole (ODQ) is a chemical compound used in scientific research to inhibit soluble guanylate cyclase (sGC). This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes. ODQ has been widely used in the field of biochemistry and pharmacology to study the mechanisms and effects of cGMP signaling.

Mechanism of Action

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole works by inhibiting the activity of sGC, which reduces the production of cGMP. This leads to a decrease in the activation of downstream signaling pathways that are dependent on cGMP. The exact mechanism of 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole's inhibition of sGC is still under investigation, but it is believed to involve the disruption of the enzyme's heme group.
Biochemical and Physiological Effects:
The inhibition of sGC by 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce smooth muscle relaxation, inhibit platelet aggregation, and decrease neurotransmitter release. 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has also been shown to have anti-inflammatory effects and to reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is a highly specific inhibitor of sGC and has been extensively used in research to study the role of cGMP signaling in various physiological processes. Its specificity and potency make it a valuable tool for investigating the effects of cGMP on cellular signaling pathways. However, 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has limitations in terms of its stability and solubility, which can affect its activity and reproducibility in experiments.

Future Directions

There are many potential future directions for research involving 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole. One area of interest is the development of new sGC inhibitors with improved stability and solubility. Another area is the investigation of the role of sGC and cGMP signaling in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the use of 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in combination with other pharmacological agents may provide new insights into the complex signaling pathways involved in cellular function.

Synthesis Methods

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole can be synthesized through a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2,3-dichloronitrobenzene, followed by cyclization with acetic anhydride and pyrrolidine. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is commonly used as a pharmacological tool to study the role of sGC and cGMP signaling in various physiological processes. It has been used to investigate the effects of cGMP on smooth muscle contraction, platelet aggregation, and neurotransmitter release. 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has also been used to study the role of sGC in cardiovascular diseases, such as hypertension and heart failure.

properties

IUPAC Name

4-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-4-15(3-1)7-5-6-8(12-16-11-6)10-9(7)13-17-14-10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCPKSVFRZDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=NON=C3C4=NON=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.